molecular formula C9H13NO3S B1360015 5-(Ethylsulfonyl)-2-methoxyaniline CAS No. 5339-62-8

5-(Ethylsulfonyl)-2-methoxyaniline

Cat. No. B1360015
CAS RN: 5339-62-8
M. Wt: 215.27 g/mol
InChI Key: XDLWNEUYUGKDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-2-methoxyaniline is a chemical compound that is related to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid . This compound is used in the synthesis of various substances and is a key component in certain chemical reactions .


Synthesis Analysis

The synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline involves several steps. One method involves the methylation of certain compounds . Another method involves the protodeboronation of pinacol boronic esters . A third method involves a preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-(Ethylsulfonyl)-2-methoxyaniline is complex and involves various elements . The structure is determined by the arrangement and bonding of these elements.


Chemical Reactions Analysis

5-(Ethylsulfonyl)-2-methoxyaniline undergoes various types of chemical reactions. These include combination, decomposition, single-replacement, double-replacement, and combustion reactions . In a decomposition reaction, the compound breaks down into smaller chemical species .


Physical And Chemical Properties Analysis

The physical properties of 5-(Ethylsulfonyl)-2-methoxyaniline include color, density, hardness, and melting and boiling points . Its chemical properties describe the ability of the substance to undergo specific chemical changes .

Scientific Research Applications

Synthesis and Pharmacological Importance

5-Ethylsulfonyl-2-methoxyaniline is a versatile molecule used in synthesizing various compounds with biological activities, particularly those targeting kinases, including VEGFR2 inhibitors and a CLK inhibitor. It is also utilized in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. Its importance is further highlighted by its inclusion in the Protein Database (PDB ID: 1y6a), emphasizing its role in designing inhibitors of serine/threonine-protein kinase 16 (STK16) (Johnson et al., 2022).

Role in Anti-Tumor and Cardiovascular Agents

5-(Ethylsulfonyl)-2-methoxyaniline is a crucial fragment in 131 compounds with different biological activities, predominantly antitumor properties. It serves as a precursor for various protein-kinase inhibitors or enzyme modulators, including those for EGFR, PDGFR, ckit, CDK 2 and 4, MMPs 2, 3, 9, and 13. Notably, it is a pharmacophoric fragment of powerful VEGFR2 inhibitors used in clinics for treating tumors in synergy with chemotherapy (Murár et al., 2013).

Applications in Polyaniline Chemistry

5-(Ethylsulfonyl)-2-methoxyaniline is used in electrochemical production and polymerization processes, contributing to advancements in polyaniline chemistry. Its derivatives, like poly(2-methoxyaniline-5-sulfonic acid) (PMAS), exhibit unique properties such as high water solubility and conductivity. These materials are explored for applications in batteries, electronic textiles, electrochromics, and chemical sensors due to their enhanced electrical conductivity and stability compared to other polymers (Masdarolomoor et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3,5-dinitrobenzoate, indicates that it is combustible and toxic to aquatic life . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should also be avoided to release it to the environment .

properties

IUPAC Name

5-ethylsulfonyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)7-4-5-9(13-2)8(10)6-7/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLWNEUYUGKDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201554
Record name 5-Ethylsulphonyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfonyl)-2-methoxyaniline

CAS RN

5339-62-8
Record name 5-(Ethylsulfonyl)-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethylsulphonyl-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethylsulfonyl)-2-methoxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethylsulphonyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylsulphonyl-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Ethylsulfonyl-o-anisidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW79E827Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Ethylsulfonyl)-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
5-(Ethylsulfonyl)-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
5-(Ethylsulfonyl)-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
5-(Ethylsulfonyl)-2-methoxyaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Ethylsulfonyl)-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
5-(Ethylsulfonyl)-2-methoxyaniline

Citations

For This Compound
14
Citations
M Murár, G Addová, A Boháč - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
Background: 5-(Ethylsulfonyl)-2-methoxyaniline (5) is part of the structure in 131 compounds possessing different biological activities. In most cases, they have antitumor properties (112 …
Number of citations: 17 www.beilstein-journals.org
H Johnson, C Gleason, T Klug, C Schmid… - Organic Preparations …, 2022 - Taylor & Francis
… 5-Ethylsulfonyl-2-methoxyaniline is an extremely versatile … analogues of 5-ethylsulfonyl-2-methoxyaniline have also been … synthesized from 5-ethylsulfonyl-2-methoxyaniline is featured …
Number of citations: 4 www.tandfonline.com
PA Harris, M Cheung, RN Hunter… - Journal of medicinal …, 2005 - ACS Publications
… 5, 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (21) yielded 25- and 10-fold enhancements in enzyme and cell potencies, respectively, and 5-ethylsulfonyl-2-methoxyaniline …
Number of citations: 138 pubs.acs.org
L Lintnerová, L Kováčiková… - Journal of Heterocyclic …, 2015 - Wiley Online Library
N,5‐Diaryloxazole‐2‐amine moiety is a strong pharmacophore found in 775 biologically active compounds possessing antitumor, anti‐infective, immunosuppressive, anti‐inflammatory, …
Number of citations: 6 onlinelibrary.wiley.com
L Lintnerová, M García-Caballero, F Gregáň… - European Journal of …, 2014 - Elsevier
VEGFR2 is an important mediator of angiogenesis and influences fate of some cancer stem cells. Here we analysed all 34 structures of VEGFR2 TK available from PDB database. From …
Number of citations: 40 www.sciencedirect.com
PA Harris, A Boloor, M Cheung, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Inhibition of the vascular endothelial growth factor (VEGF) signaling pathway has emerged as one of the most promising new approaches for cancer therapy. We describe herein the key …
Number of citations: 396 pubs.acs.org
SH Basha, P Bethapudi, F Majji Rambabu - Eur. J. Biotechnol. Biosci, 2014 - academia.edu
Quercetin is a naturally occurring flavonoid compound found in various species of vegetables and fruits. This compound have been widely demonstrated for having various medicinal …
Number of citations: 34 www.academia.edu
M Vojtičková, J Dobiaš, G Hanquet, G Addová… - European journal of …, 2015 - Elsevier
Abstract Structure novelty, chemical stability and synthetic feasibility attracted us to design 1,2,3-triazole compounds as potential inhibitors of VEGFR2 tyrosine kinase. Novel triazoles T1…
Number of citations: 15 www.sciencedirect.com
A Gholami, M Mokhtary, M Nikpassand - Dyes and Pigments, 2020 - Elsevier
One-pot synthesis of azo and sulfonated pyrimido[4,5-b]quinoline derivatives was developed by three-component reaction of azo and sulfonated aldehydes, 6-amino-1,3-dimethyluracil, …
Number of citations: 11 www.sciencedirect.com
M Hlavac - 2020 - theses.hal.science
VEGFR2 tyrosine kinase receptors are transmembrane proteins that are crucial for tissue regeneration, regulation of important cell cycles and vascular endothelial cell function. On the …
Number of citations: 2 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.